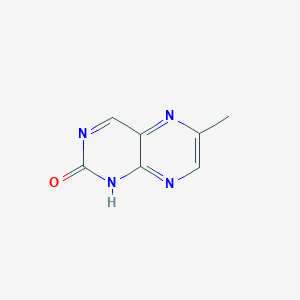

6-methyl-1H-pteridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16041-23-9 |

|---|---|

Molecular Formula |

C7H6N4O |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

6-methyl-1H-pteridin-2-one |

InChI |

InChI=1S/C7H6N4O/c1-4-2-8-6-5(10-4)3-9-7(12)11-6/h2-3H,1H3,(H,8,9,11,12) |

InChI Key |

NIYGNRXIRWYLOP-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2C(=N1)C=NC(=O)N2 |

Canonical SMILES |

CC1=CN=C2C(=N1)C=NC(=O)N2 |

Synonyms |

6-Methyl-2(1H)-pteridinone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 1h Pteridin 2 One and Its Analogues

De Novo Synthesis of the Pteridin-2-one Nucleus

The fundamental challenge in synthesizing 6-methyl-1H-pteridin-2-one lies in the construction of the bicyclic pteridine (B1203161) core. Chemists have developed several reliable methods, which can be broadly categorized into cyclo-condensation reactions, multicomponent reactions, and syntheses starting from pre-functionalized monocyclic precursors like pyrimidines and pyrazines.

Cyclo-condensation Approaches for Pteridine Ring System Construction

Cyclo-condensation reactions represent the most traditional and widely used method for building the pteridine ring system. These methods typically involve the fusion of a pyrazine (B50134) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525). Two principal strategies dominate this field: the Gabriel-Isay synthesis and the Timmis synthesis.

The Gabriel-Isay synthesis (also known as the Gabriel-Colman synthesis) involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. researchgate.netthieme-connect.de For the synthesis of a 6-methyl substituted pteridine, an unsymmetrical dicarbonyl compound like methylglyoxal (B44143) (pyruvaldehyde) would be required. The reaction proceeds by forming Schiff base intermediates which then cyclize and aromatize to yield the pteridine product. A significant challenge with unsymmetrical dicarbonyls is the potential formation of a mixture of 6- and 7-substituted isomers, the ratio of which can be influenced by steric and electronic factors of the pyrimidine precursor. thieme-connect.de

The Timmis synthesis offers an alternative route, condensing a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or nitrile. thieme-connect.de The reaction is generally regioselective, as the nitroso group typically condenses with the active methylene group, while the 4-amino group reacts with the carbonyl or cyano function. thieme-connect.de This method provides a more controlled synthesis of specific isomers.

| Synthesis Name | Pyrimidine Precursor | Condensation Partner | Typical Product | Reference(s) |

| Gabriel-Isay | 4,5-Diaminopyrimidine | 1,2-Dicarbonyl Compound (e.g., Glyoxal) | Pteridine | researchgate.netthieme-connect.de |

| Timmis | 4-Amino-5-nitrosopyrimidine | Active Methylene Compound (e.g., Phenylacetone) | Substituted Pteridine | thieme-connect.de |

Multicomponent Reactions in Pteridin-2-one Scaffold Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, have emerged as a powerful tool for the efficient synthesis of complex heterocyclic scaffolds. researchgate.netdokumen.pub These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

While direct MCRs for this compound are not extensively documented, related structures have been successfully synthesized using this approach. For instance, a one-pot, three-component condensation of 6-amino-1,3-dimethyluracil, an aldehyde, and 2-benzylisothiourea hydrochloride under solvent-free conditions has been shown to produce pyrimido[4,5-d]pyrimidine-2,4-diones in good yields. researchgate.net This demonstrates the utility of MCRs in constructing fused pyrimidine systems.

More directly related is the report of a pseudo four-component reaction between 5,6-diamino-1,3-dimethyluracil (B14760) and various aldehydes, which unexpectedly yields a novel class of dihydropyrimido[5,4-g]pteridine-tetrones. figshare.com This domino reaction highlights the potential of MCRs to access complex pteridine structures from simple starting materials in a single step. figshare.com

| Reaction Type | Key Reactants | Product Scaffold | Key Features | Reference(s) |

| Three-Component | 6-Amino-1,3-dimethyluracil, Aldehyde, 2-Benzylisothiourea | Pyrimido[4,5-d]pyrimidine | One-pot, solvent-free, efficient | researchgate.net |

| Pseudo Four-Component | 5,6-Diamino-1,3-dimethyluracil, Aldehyde | Dihydropyrimido[5,4-g]pteridine | Domino reaction, mild conditions | figshare.com |

Synthetic Routes from Pyrimidine and Pyrazine Precursors

The synthesis of pteridines overwhelmingly begins with pyrimidine precursors, as detailed in the cyclo-condensation section. thieme-connect.de The readily available and diverse substitution patterns of 4,5-diaminopyrimidines and 4-amino-5-nitrosopyrimidines make them ideal starting points for building the adjacent pyrazine ring. researchgate.netthieme-connect.de

Less common, but strategically important, is the annulation of a pyrimidine ring onto a pre-formed pyrazine. This approach is often employed when specific substitution patterns are difficult to achieve via the more traditional pyrimidine-first routes. The Taylor synthesis is a prominent example of this strategy. It utilizes a 2-amino-3-cyanopyrazine 1-oxide, formed from the cyclization of an α-oximinocarbonyl compound and an α-aminonitrile, as a key intermediate. This pyrazine derivative can then undergo a series of transformations to construct the fused pyrimidine ring. rsc.org A specific and relevant example is the cyclization of 3-aminopyrazine-2-carbaldehyde (B1283474) with ammonia (B1221849) to directly yield pteridin-2-one. rsc.org

Targeted Synthesis of 6-methylated Pteridines

Achieving the specific 6-methyl substitution pattern on the pteridin-2-one core requires either the careful selection of starting materials that already contain the methyl group or the application of modern synthetic methods to introduce it onto a pre-formed heterocyclic ring.

Strategies for Introducing the 6-methyl Moiety

The most straightforward strategy to obtain a 6-methylpteridine is to incorporate the methyl group during the initial ring-forming cyclo-condensation. This is typically achieved by using methylglyoxal (2-oxopropanal) as the 1,2-dicarbonyl component in a Gabriel-Isay type synthesis with a suitable 4,5-diaminopyrimidine. thieme-connect.de For the synthesis of this compound, the starting material would be 5,6-diamino-1H-pyrimidin-2-one. However, as noted, the reaction of an unsymmetrical dicarbonyl compound like methylglyoxal can lead to a mixture of the desired 6-methyl isomer and the 7-methyl isomer. thieme-connect.de

A more modern approach involves the late-stage introduction of the methyl group onto a functionalized pteridine ring. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. For example, a 6-halopteridine could serve as a substrate for a Suzuki coupling with a methylboronic acid derivative or a Stille coupling with a methyltin reagent. While demonstrated on the related pyrrolopyrimidine scaffold for introducing various aryl and alkyl groups, this methodology is directly applicable to pteridine chemistry. acs.org This strategy offers greater flexibility and avoids the regioselectivity issues inherent in some classical cyclization methods.

Synthesis of Fused Heterocyclic Derivatives Incorporating 6-methylated Pteridines

The 6-methylpteridine scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. These fused derivatives are of interest for their potential applications in medicinal chemistry and materials science.

One prominent example is the synthesis of pyrazolo[4,3-g]pteridines . These compounds can be prepared from pyrazolo[3,4-b]pyrazine precursors. For instance, 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid can be converted into a 3,7-dimethyl-1-phenylpyrazolo[4′,3′:5,6]pyrazino[2,3-d] nih.govaun.edu.egoxazin-5(1H)-one intermediate. jst.go.jp This key intermediate, which contains the dimethylated pyrazine core, can then be reacted with various nucleophiles, such as hydrazines or amines, to construct the final fused pteridine system. nih.govjst.go.jp

Another class of fused derivatives includes pyrano[3,2-g]pteridines and furo[3,2-g]pteridines . The synthesis of hydropyrano[3,2-g]pteridines has been reported, which can then be oxidized to serve as valuable intermediates for further functionalization. researchgate.net Similarly, 1-methyl-7-arylfuro[3,2-g]pteridine-2,4(1H,3H)-diones have been synthesized via the dehydration of corresponding 6-phenacyl-substituted pteridine triones, demonstrating a clear pathway to furan-fused systems.

| Fused System | Synthetic Precursor | Method | Reference(s) |

| Pyrazolo[4,3-g]pteridine | 3,7-Dimethyl-1-phenylpyrazolo[4',3':5,6]pyrazino[2,3-d] nih.govaun.edu.egoxazin-5(1H)-one | Reaction with hydrazines or amines | nih.govjst.go.jp |

| Furo[3,2-g]pteridine | 1-Methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-trione | Dehydration | |

| Hydropyrano[3,2-g]pteridine | Varied pteridine derivatives | Oxidation of corresponding hydropyrano[3,2-g]pteridines | researchgate.net |

Functionalization and Derivatization Strategies for this compound

The inherent chemical reactivity of the this compound core allows for a variety of functionalization and derivatization strategies. These modifications are crucial for developing novel analogues with tailored properties.

Alkylation and Acylation Reactions on the Pteridine Ring System

Alkylation of the pteridine ring system is a key method for introducing structural diversity. The pteridin-2-one scaffold presents multiple potential sites for alkylation, primarily the nitrogen and oxygen atoms. The regioselectivity of these reactions is often influenced by the reaction conditions.

Studies on analogous pterin (B48896) systems have shown that alkylation can occur at either the O4 or N3 positions. conicet.gov.ar The choice of solvent and temperature can direct the reaction towards a preferred isomer. For instance, in the alkylation of a pterin with a decyl group, higher temperatures (70 °C) and solvents that increase reactant solubility, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), favor the formation of the O4-alkylated product over the N3-alkylated one. conicet.gov.ar This regioselectivity is believed to be under kinetic control, where the less stable O-isomer is formed in higher yield. conicet.gov.ar Computational studies have indicated that the N-alkylated pterin is thermodynamically more stable than the O-alkylated isomer. conicet.gov.ar

While specific examples of acylation on this compound are not extensively detailed in the reviewed literature, acylation is a known strategy for modifying pterin derivatives. It can be used to protect amino groups or to introduce functional handles for further chemical transformations. researchgate.net

Table 1: Regioselectivity in the Alkylation of Pterin Analogues conicet.gov.ar

| Alkylating Agent | Base | Solvent | Temperature (°C) | Major Product | Ratio (O4:N3) |

| 1-Bromodecane | K₂CO₃ | DMF | 70 | 4-O-decylpterin | 1.85:1 |

| 1-Bromodecane | K₂CO₃ | DMA | Not specified | 4-O-decylpterin | 1.6:1 |

| 1-Bromodecane | K₂CO₃ | THF | Not specified | Low yield | - |

| 1-Bromodecane | K₂CO₃ | DCM | Not specified | Low yield | - |

Elaboration of Side Chains at the 6-position

The methyl group at the 6-position of this compound serves as a handle for further chemical elaboration. A common strategy involves the conversion of a precursor, 2-amino-6-hydroxymethyl-4(3H)-pteridinone, into a more reactive intermediate.

A key transformation is the bromination of the 6-hydroxymethyl group to yield 2-amino-6-(bromomethyl)-4(3H)-pteridinone. This is typically achieved using brominating agents like phosphorus tribromide (PBr₃) under anhydrous conditions. The resulting 6-bromomethyl derivative is a versatile intermediate that readily undergoes nucleophilic displacement reactions. google.com This allows for the introduction of a wide array of side chains by reacting it with various nucleophiles, including amines, alcohols, and thiols. google.comthieme-connect.com This method is instrumental in the synthesis of complex pteridine derivatives, such as folic acid antimetabolites like methotrexate (B535133). google.com

Improved methods for the synthesis of these crucial intermediates have been developed. For example, 2,4-diamino-6-(bromomethyl)pteridine hydrobromide can be synthesized from 2,4-diamino-6-(hydroxymethyl)pteridine by reacting it with triphenylphosphine (B44618) dibromide or phosphorus tribromide. google.com

Table 2: Synthesis of 6-Substituted Pteridine Derivatives via Nucleophilic Displacement

| Starting Material | Nucleophile | Product |

| 2-Amino-6-(bromomethyl)-4(3H)-pteridinone | N-[4-(methylamino)benzoyl]-L-glutamic acid | Methotrexate analogue |

| 2-Amino-6-(bromomethyl)-4(3H)-pteridinone | N-(4-aminobenzoyl)-L-glutamic acid | Aminopterin analogue |

| 2,4-Diamino-6-(bromomethyl)pteridine HBr | Phenols, Thiophenols | O- or S-linked side chains |

Regioselective Modifications for Novel this compound Derivatives

Regioselective synthesis is paramount in pteridine chemistry to control the substitution pattern and obtain specific isomers. Classical methods like the Gabriel-Isay synthesis, which involves the condensation of a 5,6-diaminopyrimidine with a dicarbonyl compound, are foundational for constructing the pteridine ring with defined substituents. orientjchem.orgorientjchem.org When an unsymmetrical dicarbonyl compound is used, a mixture of regioisomers can be formed. thieme-connect.de

More advanced strategies focus on the regioselective functionalization of a pre-formed pteridine ring. For instance, the preparation of a 6-triflate derivative of a lumazine (B192210) (a pteridine-2,4-dione) allows for the selective introduction of various substituents at the 6-position through nucleophilic substitution reactions. researchgate.net

Furthermore, direct C-H functionalization offers a modern approach to regioselective modification. A chemo- and regioselective C-C coupling reaction between pteridinones and dihydroxycoumarins has been achieved under mild, metal-free conditions using trifluoroacetic acid (TFA), leading to substitution at the pyrazine ring. herts.ac.uk

Optimization of Synthetic Pathways for Enhanced Efficiency and Yield

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technology has been successfully applied to the synthesis of pteridine-based derivatives, significantly reducing reaction times and often improving yields. researchgate.net For example, the crucial SN2 substitution step between a halogenated pteridine and a nucleophilic aromatic amine, which is often a yield-limiting and time-consuming step, has been optimized using microwave irradiation. researchgate.net

Another optimization strategy involves the careful selection of reagents and reaction conditions to improve the synthesis of key intermediates. For instance, the process for preparing N-[p-{[(2,4-diamino-6-pteridyl)-methyl]N10-methylamino}-benzoyl]-glutamic acid has been improved by optimizing the halogenation of 2,4-diamino-6-hydroxymethylpteridine and the subsequent condensation with the appropriate side chain. google.com The use of potassium iodide has been shown to facilitate the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine (B1208208) hydrochloride. google.com

Structural Elucidation and Advanced Characterization of 6 Methyl 1h Pteridin 2 One Derivatives

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic methods provide invaluable insight into the molecular framework, connectivity, and functional groups present within a molecule. High-resolution mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy collectively offer a comprehensive picture of the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. In the context of 6-methyl-1H-pteridin-2-one, ¹H and ¹³C NMR spectra provide direct evidence for the proton and carbon environments, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The methyl group (CH₃) at the C6 position would typically appear as a sharp singlet in the upfield region of the spectrum. The proton on the pyrazine (B50134) ring (C7-H) would resonate in the aromatic region, with its exact chemical shift influenced by the electronic environment. Protons attached to nitrogen atoms (N-H) often display broader signals, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom. libretexts.org The chemical shifts are indicative of the carbon's hybridization and local electronic environment. The carbonyl carbon (C2=O) is expected to resonate at a significantly downfield position (typically >160 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. mdpi.commdpi.com Carbons within the heterocyclic rings (C4, C5a, C7, C9a) will appear in the aromatic/olefinic region, while the methyl carbon will be found in the upfield aliphatic region. mdpi.comacs.org Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bhu.ac.in

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar heterocyclic systems.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H) / Type (¹³C) |

|---|---|---|

| ¹H NMR | ||

| CH₃ | ~2.5 | Singlet |

| C7-H | ~8.5-9.0 | Singlet |

| N1-H | Variable (e.g., 10-12) | Broad Singlet |

| ¹³C NMR | ||

| CH₃ | ~20-25 | CH₃ |

| C2 | >160 | C=O (Amide) |

| C4 | ~150-160 | C=N |

| C5a | ~145-155 | Quaternary C |

| C7 | ~140-150 | CH |

| C9a | ~130-140 | Quaternary C |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of the elemental composition. mdpi.comacs.org For this compound, HRMS would be used to confirm the molecular formula C₇H₆N₄O by comparing the experimentally measured exact mass to the theoretically calculated mass. conicet.gov.ar This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Molecular Formula and Exact Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₄O |

| Calculated Exact Mass | 162.0542 g/mol |

| Ionization Mode (Typical) | Electrospray Ionization (ESI) |

| Observed Ion (Typical) | [M+H]⁺ or [M-H]⁻ |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wiley.com Each type of bond and functional group vibrates at a characteristic frequency, making IR spectroscopy an excellent method for identifying the functional groups present in a molecule. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3100 - 3400 | Medium, Broad |

| C-H (Aromatic/Alkene) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Amide/Lactam) | Stretch | 1650 - 1700 | Strong |

| C=N / C=C | Stretch | 1500 - 1650 | Medium-Variable |

X-ray Crystallography for Definitive Solid-State Structure Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. libretexts.org By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically deconvoluted to produce a detailed model of the electron density and, consequently, the atomic positions. nih.gov

For pteridine (B1203161) derivatives, X-ray crystallography provides unambiguous confirmation of the core structure, the position of substituents, and the specific tautomeric form present in the crystal lattice. researchgate.net The resulting structural data includes precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate how the molecules are arranged in the crystal. nih.govacs.org For instance, in related heterocyclic structures, hydrogen bonds involving the amide N-H and C=O groups are commonly observed, often leading to the formation of dimers or extended networks in the solid state. nih.gov

Table 4: Representative Crystallographic Data for a Pteridine-like Heterocycle (Data shown is illustrative for a related heterocyclic system as specific data for this compound is not available)

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 7.5 Å, b = 15.0 Å, c = 11.5 Å, β = 95° | The lengths and angles defining the unit cell. nih.gov |

| Key Bond Length (C=O) | ~1.23 Å | The distance between the carbon and oxygen atoms of the carbonyl. |

| Key Bond Length (C=N) | ~1.34 Å | The distance between a carbon and nitrogen in a double bond. |

| Intermolecular Interaction | N-H···O Hydrogen Bond | A common hydrogen bonding motif forming dimers or chains. |

Analysis of Tautomeric Forms and Protonation States in this compound Systems

Pteridines are known to exhibit extensive tautomerism, a phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers that differ in the position of a proton and a double bond. wikipedia.org The specific tautomers present can be influenced by the solvent, pH, temperature, and whether the compound is in solution or the solid state. enamine.netscience.gov

For this compound, several tautomeric forms are possible. The primary equilibrium is the lactam-lactim tautomerism involving the 2-oxo group. The lactam form (containing a C=O group) is generally the more stable tautomer for such amide-like systems. However, the lactim form (containing a C-OH group) can also exist.

Additionally, prototropic tautomerism can occur, where a hydrogen atom moves between the different nitrogen atoms of the pteridine rings (e.g., N1, N3, N5, N8). enamine.net Detailed NMR studies, including advanced 2D techniques, are often employed to identify the dominant tautomeric form in solution by observing specific correlations and chemical shifts. researchgate.net For example, studies on related pteridine derivatives have shown that they can exist as an equilibrium mixture of two tautomeric forms in solution. enamine.net

Protonation of the pteridine ring system can occur at several of the nitrogen atoms. The specific site of protonation depends on the relative basicity of the nitrogens, which is in turn governed by the electronic effects of the substituents on the ring. Understanding the protonation state is crucial as it affects the molecule's solubility, electronic properties, and biological interactions.

Table 5: Potential Tautomers and Protonation Sites

| Phenomenon | Description | Key Structural Features |

|---|---|---|

| Lactam-Lactim Tautomerism | Equilibrium between keto and enol forms. | C2=O (lactam) ⇌ C2-OH (lactim) |

| Prototropic Tautomerism | H-atom shifts between ring nitrogens. | N1-H vs. N3-H vs. N5-H vs. N8-H |

| Protonation | Addition of H⁺ to a basic nitrogen atom. | Most likely sites are N5 or N8 due to lone pair availability. |

Computational and Theoretical Studies on 6 Methyl 1h Pteridin 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a powerful lens through which to examine the electronic properties and chemical behavior of molecules. cuny.edu These methods are instrumental in elucidating the geometry, stability, and reactivity of molecules in both their ground and excited states. cuny.edu

Density Functional Theory (DFT) Applications to Pteridin-2-one Systems

Density Functional Theory (DFT) has become a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. herts.ac.uknih.gov It is a popular and versatile computational tool that provides valuable insights into the electronic properties of drug molecules and their interactions. nih.gov DFT calculations are particularly useful for understanding the electronic driving forces behind molecular interactions and for predicting reactive sites. nih.gov The accuracy of DFT results is highly dependent on the choice of functionals and basis sets. nih.gov

In the study of pteridin-2-one systems, DFT has been employed to analyze various aspects of their molecular structure and behavior. For instance, DFT calculations have been used to determine optimized structures and hydrogen bond energies of pterin (B48896) monomers and dimers. herts.ac.uk The theory also helps in understanding the mechanistic pathways of related pterin and lumazine (B192210) compounds. herts.ac.uk By calculating parameters such as molecular orbital energies, geometric configurations, and dipole moments, DFT provides a foundation for analyzing structure-activity relationships. nih.gov

The application of DFT extends to understanding reactivity through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cuny.edu The energy gap between HOMO and LUMO is a key indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. cuny.edu

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides a robust framework for the detailed analysis of reaction mechanisms, allowing researchers to map out the energetic landscape of a chemical transformation. sumitomo-chem.co.jpnih.gov By identifying and characterizing stationary points on the potential energy surface, such as reactants, products, intermediates, and transition states, a comprehensive understanding of the reaction pathway can be achieved. nih.gov

The study of reaction mechanisms often involves calculating the activation energies, which are the energy barriers that must be overcome for a reaction to proceed. sumitomo-chem.co.jp These calculations provide quantitative measures of reactivity and can help in predicting the feasibility and rate of a reaction. sumitomo-chem.co.jp For complex reactions, computational methods can elucidate multi-step pathways involving several intermediates and transition states. sumitomo-chem.co.jp

The United Reaction Valley Approach (URVA) is a sophisticated method that provides a detailed analysis of the mechanism and dynamics of a chemical reaction. nih.gov URVA partitions the reaction path into distinct phases, including a contact phase, a preparation phase, transition state phases, a product adjustment phase, and a separation phase, offering a granular view of the chemical transformation. nih.gov This detailed mechanistic insight is crucial for controlling and optimizing chemical reactions. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Biological function is intrinsically linked to the dynamic nature of molecules, which often exist as an ensemble of interconverting conformations rather than a single static structure. biorxiv.orgelifesciences.org Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of biomolecules, providing insights into their flexibility, dynamics, and function. nih.govnih.gov

MD simulations track the movements of atoms in a molecule over time, generating trajectories that reveal the accessible conformational states and the transitions between them. nih.govnih.gov This information is crucial for understanding how proteins and other biomolecules function and interact with ligands. nih.gov By simulating the molecule in a realistic environment, such as in explicit solvent, MD can help refine experimental structures and identify functionally relevant conformational changes. elifesciences.orgnih.gov

Recent advancements have seen the integration of MD simulations with machine learning techniques, such as Markov State Models (MSMs), to analyze the vast amount of data generated and to construct a comprehensive picture of the conformational landscape. elifesciences.orgnih.gov These approaches can identify distinct metastable conformational states and the kinetics of transitions between them, providing a deeper understanding of the relationship between molecular dynamics and biological function. elifesciences.orgnih.gov Generative models are also emerging as a way to efficiently sample biomolecular conformational ensembles, a task that can be computationally expensive with traditional simulation methods. biorxiv.org

In Silico Screening and Molecular Docking for Ligand-Target Interactions

In silico screening and molecular docking are cornerstone computational techniques in modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates. nih.govresearchgate.net These methods predict how a small molecule (ligand) might bind to a biological target, typically a protein, and estimate the strength of the interaction. researchgate.net

Molecular docking algorithms explore the possible binding poses of a ligand within the active site of a receptor and score them based on various energy functions. researchgate.net This process helps in prioritizing compounds for further experimental testing. researchgate.net The accuracy of docking studies relies on the quality of the protein and ligand structures, as well as the sophistication of the scoring functions used. researchgate.net To enhance the reliability of the predictions, it is common to use multiple docking programs and to validate the docking protocol by redocking a known ligand into its corresponding protein structure. nih.govscirp.org

The process often begins with the creation of a combinatorial library of potential ligands, which are then docked into the target protein's binding site. researchgate.net The results of the docking simulations, including the predicted binding affinities and the specific interactions between the ligand and the protein residues, are then analyzed to identify the most promising candidates. researchgate.netmdpi.com These in silico hits can then be synthesized and evaluated in biological assays. researchgate.net

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, are invaluable for predicting and interpreting the spectroscopic properties of molecules. herts.ac.uk By calculating parameters such as vibrational frequencies, electronic transitions, and nuclear magnetic resonance (NMR) chemical shifts, these methods can provide a theoretical counterpart to experimental spectra, aiding in structural elucidation and the understanding of molecular properties. herts.ac.ukmdpi.com

Time-dependent DFT (TDDFT) is a common approach for studying the excited-state properties of molecules and is frequently used in conjunction with experimental spectroscopic techniques. herts.ac.uk The comparison between calculated and experimental spectra can confirm the structure of a synthesized compound and provide insights into its electronic and vibrational characteristics. herts.ac.ukmdpi.com For example, the calculated vibrational frequencies can be correlated with the bands observed in experimental infrared (IR) and Raman spectra. researchgate.net

Furthermore, computational methods can be used to predict the mass spectra of molecules. The Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) method, for instance, uses molecular dynamics simulations to predict fragmentation patterns upon electron ionization, which can be compared with experimental mass spectra to aid in compound identification. nih.gov

Photophysical and Photochemical Investigations of 6 Methyl 1h Pteridin 2 One and Pterin Chromophores

Photoexcitation and Excited State Dynamics of Pteridin-2-one Systems

Pterins, a class of heterocyclic compounds derived from the pteridine (B1203161) ring system, exhibit significant photochemical activity upon absorption of UV-A radiation (320–400 nm). unlp.edu.ar The photophysical properties of these molecules, including 6-methyl-1H-pteridin-2-one (commonly known as 6-methylpterin), are dictated by the nature of substituents on the pterin (B48896) core and environmental factors like pH. nih.gov

Upon photoexcitation, a pterin molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, the molecule can relax through several competing pathways. These include radiative decay back to the ground state, which manifests as fluorescence, and non-radiative decay processes. nih.gov A crucial pathway for the photochemical activity of pterins is intersystem crossing (ISC), a non-radiative transition from the excited singlet state (S₁) to a metastable triplet state (T₁). nih.govwikipedia.org The efficiency of this process is fundamental to the role of pterins as photosensitizers.

The probability of ISC is enhanced when the vibrational levels of the singlet and triplet excited states overlap, and it is particularly common in molecules with significant spin-orbit coupling. wikipedia.org For pterin derivatives, the energy difference between the first excited singlet state (S₁) and the first excited triplet state (T₁) is typically around 0.7-0.8 eV. researchgate.net The triplet state is significantly longer-lived than the singlet state, allowing for interactions with other molecules, such as molecular oxygen. researchgate.net

The fluorescence characteristics of pterin derivatives have been studied in detail. For pterins with small alkyl substituents, such as 6-methylpterin, the fluorescence quantum yields (ΦF) are relatively high. nih.gov The specific photophysical properties are sensitive to pH, as pterins can exist in different acid-base forms in aqueous solutions. nih.gov

| Compound | Abbreviation | Fluorescence Quantum Yield (ΦF) | Conditions |

|---|---|---|---|

| 6-methylpterin | MPT | ≥0.4 | Acidic/Alkaline |

| 6-hydroxymethylpterin | HPT | ≥0.4 | Acidic/Alkaline |

| 6,7-dimethylpterin | DPT | ≥0.4 | Acidic/Alkaline |

| Pteroic acid | PA | ≤0.01 | Acidic/Alkaline |

| N-methylfolic acid | MFA | ≤0.01 | Acidic/Alkaline |

Data sourced from Substituent effects on the photophysical properties of pterin derivatives in acidic and alkaline aqueous solutions. nih.gov

Mechanisms of Photooxidation and Photodegradation of Pteridin-2-one Derivatives

The same reactive oxygen species generated by pterin photosensitization can lead to the degradation of the pterin molecules themselves, as well as other nearby biomolecules. nih.gov The photooxidation and photodegradation of pteridin-2-one derivatives can proceed through complex mechanisms involving both the pterin triplet state and the ROS it produces. nih.gov

Two primary photosensitization mechanisms are recognized:

Type I Mechanism: Involves electron or hydrogen atom transfer between the excited triplet-state sensitizer (B1316253) (³Pt*) and a substrate molecule. This can lead to the formation of radical ions and subsequently other ROS like superoxide (B77818) and hydrogen peroxide. unlp.edu.arnih.gov This pathway is believed to be dominant in the photooxidation of tetrahydrobiopterin (B1682763) sensitized by biopterin. nih.gov

Type II Mechanism: Involves the transfer of energy from the triplet-state sensitizer to ground-state molecular oxygen to produce singlet oxygen (¹O₂), which then oxidizes a substrate. nih.gov While this mechanism is highly efficient for many pterins, it may play a secondary role in the photodegradation of certain reduced pterins. nih.gov

A well-studied example is the photodegradation of folic acid (pteroyl-l-glutamic acid), which contains a 6-methylpterin residue as part of its structure. nih.gov Under aerobic conditions and UV-A irradiation, folic acid is photochemically converted into 6-formylpterin (B158403) and p-aminobenzoyl-l-glutamic acid. As 6-formylpterin accumulates, it acts as a photosensitizer, accelerating the degradation of remaining folic acid in an "auto-photo-catalytic" process that generates H₂O₂. nih.gov This demonstrates that the degradation products of pterins can themselves be photochemically active, leading to complex reaction pathways. nih.gov The study of these degradation mechanisms is significant, as the accumulation of oxidized pterins can lead to increased oxidative stress. nih.gov

| Initiating Species | Mechanism Type | Primary Product(s) | Description |

|---|---|---|---|

| Pterin Triplet State (³Pt) | Type I (Electron Transfer) | Radical ions, Superoxide (O₂⁻) | The excited pterin directly reacts with a substrate or oxygen via electron transfer. nih.gov |

| Pterin Triplet State (³Pt) | Type II (Energy Transfer) | Singlet Oxygen (¹O₂) | The excited pterin transfers energy to molecular oxygen. nih.gov |

| Singlet Oxygen (¹O₂) | - | Oxidized Substrates | Highly reactive ¹O₂ directly oxidizes pterins or other molecules. unlp.edu.ar |

| Superoxide (O₂⁻) | - | Hydrogen Peroxide (H₂O₂) | Superoxide can dismutate to form hydrogen peroxide, contributing to oxidative stress. unlp.edu.ar |

Coordination Chemistry and Supramolecular Assemblies of 6 Methyl 1h Pteridin 2 One Derivatives

Synthesis and Characterization of Metal Complexes with Pteridin-2-one Ligands

The synthesis of metal complexes with pteridin-2-one derivatives typically involves the reaction of a functionalized pteridinone ligand with a suitable metal salt in an appropriate solvent. Research on closely related lumazine (B192210) derivatives, such as those functionalized at the 6-position, provides a clear blueprint for these synthetic methodologies.

A common strategy involves the preparation of a Schiff base ligand by condensing a 6-acetyl-pteridinone derivative with a hydrazide. For example, the ligand pyridinylhydrazone of 6-acetyl-1,3,7-trimethyllumazine (PZLMH) was synthesized by the condensation of 6-acetyl-1,3,7-trimethyllumazine with pyridinylhydrazone in ethanol, using acetic acid as a catalyst. researchgate.net Similarly, the benzoylhydrazone of 6-acetyl-1,3,7-trimethyllumazine (BZLMH) was also prepared. acs.org

These functionalized pteridinone ligands are then reacted with various metal salts to form mononuclear complexes. A general method involves reacting a suspension of the ligand with a solution of the metallic salt (e.g., Cu(II), Ag(I), Cd(II), Hg(II), Gd(III), Mn(II), Co(II), Rh(III)) in ethanol. researchgate.netacs.org The resulting complexes are often solids that can be isolated by filtration. These complexes are typically insoluble in water but may show limited solubility in organic solvents like DMF and DMSO.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm the ligand's coordination to the metal center.

Elemental Analysis: This technique is used to determine the stoichiometry of the metal complexes, which is commonly found to be a 1:1 metal-to-ligand ratio for mononuclear complexes. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. A shift in the vibrational frequencies of key functional groups upon complexation is indicative of binding. For instance, the disappearance or shift of the ν(N-H) band and shifts in the ν(C=N) (azomethine) and ν(C=O) bands of the pteridinone ring confirm the involvement of these groups in metal coordination.

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy is a powerful tool. The disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex compared to the free ligand suggests deprotonation upon coordination. Shifts in the resonances of carbon atoms adjacent to the coordinating nitrogen and oxygen atoms in the ¹³C NMR spectrum further corroborate the binding sites. researchgate.net

UV-Vis Spectroscopy: Electronic spectra can provide information about the coordination geometry around the metal ion. The appearance of new charge-transfer bands in the spectra of the complexes, which are absent in the free ligand, is a common feature.

Magnetic Measurements: For paramagnetic metal ions, measuring the magnetic susceptibility helps in determining the electronic state and inferring the coordination geometry of the metal center. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, confirming the binding modes of the ligand, the coordination geometry of the metal, bond lengths, and bond angles. acs.org

Table 1: Key Spectroscopic Data for a Pteridinone-Derivative Ligand (PZLMH) and its Characterization

| Technique | Ligand (PZLMH) Key Signals | Interpretation |

|---|---|---|

| ¹H-NMR (ppm in DMSO-d₆) | 11.0 (s, N62–H); 8.75, 9.05 (ortho, Ph); 7.55, 8.44 (meta, Ph); 3.55 (s, N1–Me); 3.31 (s, N3–Me); 2.93 (s, C71–H); 2.47 (s, C62–H) | Confirms the presence of hydrazone N-H proton and various methyl and aromatic protons, establishing the ligand's core structure. researchgate.net |

| ¹³C-NMR (ppm in DMSO-d₆) | 159.33 (C4); 150.49 (C7); 148.49 (C2); 144.55 (C61); 141.82 (C6); 123.81 (C4A) | Assigns carbon atoms within the pteridine (B1203161) ring and the side chain, confirming the overall molecular framework. researchgate.net |

| IR (cm⁻¹) | Shifts in ν(C=N) and ν(C=O) bands upon complexation. | Indicates coordination of the metal ion to the imine nitrogen and phenolic oxygen atoms. researchgate.net |

Ligand Binding Modes and Coordination Geometries in Pteridin-2-one Metal Complexes

Pteridin-2-one derivatives, especially those functionalized with chelating side chains, can exhibit versatile binding modes. The specific mode of coordination depends on the ligand's structure, the nature of the metal ion, and the reaction conditions.

For hydrazone derivatives of 6-acetyl-lumazine, two primary coordination behaviors have been established through extensive spectroscopic analysis and single-crystal X-ray diffraction. acs.orgelectronicsandbooks.com

Tridentate (N,N,O) Coordination: In this mode, the ligand binds to the metal center through three donor atoms. For the BZLMH ligand, these are the N5 atom of the pteridine ring, the azomethine nitrogen (N61) of the hydrazone side chain, and the enolic oxygen (O63) from the deprotonated hydrazide moiety. acs.org This creates two stable five- and six-membered chelate rings with the metal ion.

Tetradentate (O,N,N,O) Coordination: Some complexes exhibit a tetradentate binding mode where, in addition to the three atoms mentioned above (N5, N61, O63), the exocyclic oxygen atom at the C4 position (O4) of the pteridine ring also coordinates to the metal center. acs.orgelectronicsandbooks.com This mode results in the formation of an additional chelate ring.

The choice between tridentate and tetradentate coordination influences the resulting geometry of the metal complex. X-ray diffraction studies on Co(II) and Rh(III) complexes with the BZLMH ligand have confirmed these possibilities.

The [Co(BZLMH)(H₂O)(CH₃CN)₂]²⁺ complex revealed a tridentate coordination of the BZLMH ligand. The cobalt center adopts a distorted octahedral geometry, with the coordination sphere completed by one water molecule and two acetonitrile (B52724) molecules. acs.org

In contrast, the [RhCl₂(BZLM)(CH₃CN)] complex showed the ligand in its deprotonated form (BZLM) acting as a tetradentate chelator. The rhodium ion is also in a distorted octahedral environment, with two chloride ions and one acetonitrile molecule completing the coordination. acs.org

These findings demonstrate that the pteridinone scaffold is not merely a passive component but actively participates in the coordination, with its O4 atom being available as a potential donor site. The resulting coordination geometries are typically octahedral, though other geometries like square planar or tetrahedral could be possible depending on the metal ion and ancillary ligands.

Table 2: Confirmed Coordination Modes and Geometries for Pteridinone-Derivative Metal Complexes

| Complex | Ligand | Binding Mode | Coordinating Atoms | Metal Ion Geometry | Source |

|---|---|---|---|---|---|

| [Co(BZLMH)(H₂O)(CH₃CN)₂]²⁺ | BZLMH | Tridentate | N5, N61, O63 | Distorted Octahedral | acs.org |

| [RhCl₂(BZLM)(CH₃CN)] | BZLM | Tetradentate | O4, N5, N61, O63 | Distorted Octahedral | acs.org |

Applications in Mimicking Metalloenzyme Active Sites and Catalysis

The structural and electronic properties of pterin-containing ligands make their metal complexes excellent candidates for mimicking the active sites of metalloenzymes. acs.org Pterins are redox-active molecules involved in numerous biological electron transfer processes, and their presence as ligands can modulate the redox potential and reactivity of the coordinated metal center. brynmawr.edu

A primary application of pterin-metal complexes is in modeling the molybdenum cofactor (Moco) , which is essential for the function of all molybdenum-containing enzymes except nitrogenase. nih.gov Moco features a molybdenum atom coordinated to a unique pyranopterin dithiolene ligand. rsc.org Synthetic model compounds incorporating pterin (B48896) or quinoxaline (B1680401) (a related scaffold) dithiolene ligands have been crucial for understanding the electronic structure of the Moco active site and the interplay between the metal, the dithiolene, and the pterin components. researchgate.netrsc.org These models help elucidate how the pterin moiety might participate in electron transfer or tune the molybdenum's catalytic activity for reactions like oxygen atom transfer. brynmawr.edunih.gov

Furthermore, transition-metal pterin complexes have been synthesized as structural and functional models for the active sites of other metalloenzymes, such as phenylalanine hydroxylase . electronicsandbooks.comacs.org This enzyme utilizes a non-heme iron center and a tetrahydropterin (B86495) cofactor to hydroxylate phenylalanine. Synthetic complexes of iron, copper, and other transition metals with various pterin ligands are studied to understand how the metal and pterin cofactor cooperate to activate molecular oxygen and perform the hydroxylation reaction. electronicsandbooks.com The pterin ligand in these models often chelates the metal via its O4 and N5 atoms, creating a biologically relevant coordination environment. electronicsandbooks.com

While the primary application has been in bioinorganic modeling, the inherent redox activity of these complexes suggests potential in broader catalysis. For instance, ruthenium complexes with lumazine derivatives have been investigated for their radical scavenging activities. researchgate.net Although direct catalytic applications of simple 6-methyl-1H-pteridin-2-one complexes are not yet widely reported, their ability to stabilize different metal oxidation states and facilitate electron transfer makes them promising candidates for development as catalysts in redox reactions. The creation of artificial metalloenzymes, where such complexes are incorporated into a protein scaffold, could further enhance their catalytic efficiency and selectivity for specific chemical transformations. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-1H-pteridin-2-one, and how can reaction conditions be refined to improve yield?

- Methodology : A modified nitroso reduction approach (similar to ) can be employed. For example, catalytic hydrogenation using Pd/C under alkaline conditions (pH 8–9) enhances reduction efficiency. Post-reduction, adjust pH to 6–7 with acetic acid to precipitate the product. Yield optimization requires precise control of hydrogen pressure (e.g., 1–3 atm) and reaction time (6–12 hours). Purification via recrystallization in ethanol is recommended .

- Characterization : Use -NMR to confirm methyl group integration at position 6 and LC-MS for molecular ion verification.

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Guidelines : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to avoid photolytic or oxidative degradation. Pre-screen stability using accelerated thermal aging (40°C/75% RH for 14 days) with HPLC monitoring for purity loss .

Q. What spectroscopic techniques are most reliable for structural elucidation of this compound derivatives?

- Protocol : Combine -NMR (to confirm carbonyl resonance at C2) and IR spectroscopy (C=O stretch ~1680 cm). For complex mixtures, use 2D-COSY or HSQC to resolve overlapping proton signals .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound analogs be resolved in pharmacological studies?

- Analysis Framework :

- Step 1 : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations).

- Step 2 : Cross-validate using orthogonal methods (e.g., SPR binding vs. enzyme inhibition).

- Step 3 : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, incubation time) .

Q. What computational strategies are effective for predicting the reactivity of this compound in heterocyclic coupling reactions?

- In Silico Workflow :

- DFT Calculations : Optimize transition states using B3LYP/6-31G(d) to model nucleophilic attack at C6.

- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- Validation : Compare predicted with experimental Arrhenius plots .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound-based inhibitors?

- Experimental Design :

- Diversity-Oriented Synthesis : Introduce substituents at C4 and C7 (e.g., halogens, alkyl groups) via Suzuki-Miyaura coupling.

- Data Collection : Use high-throughput screening (HTS) with dose-response curves (10-point dilution, ).

- Statistical Modeling : Apply Free-Wilson analysis to quantify substituent contributions to potency .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

- Best Practices :

- Detailed SOPs : Specify catalyst batch (e.g., 10% Pd/C, Lot #XYZ), hydrogenation apparatus (e.g., Parr shaker type).

- Inter-lab Calibration : Share reference samples for NMR (e.g., TMS as internal standard) and HPLC (retention time ±0.2 min) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) for this compound?

- Resolution Strategy :

- Standardized Assays : Use shake-flask method for logP (octanol-water partition) and nephelometry for solubility.

- Meta-Analysis : Aggregate data from ≥3 independent studies; apply Q-test to exclude outliers () .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in aqueous vs. organic phases?

- Risk Mitigation :

- Aqueous Work : Use pH-stable gloves (nitrile) to prevent hydrolysis-induced skin exposure.

- Organic Solvents : Employ local exhaust ventilation (LEV) during extractions with dichloromethane .

Note : For specialized applications (e.g., fluorinated analogs), refer to fluoropyridine synthesis guidelines in . Avoid unverified sources (e.g., BenchChem) per user instructions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.